
(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, also known as OPPTS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
- Synthesized compounds related to the (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide structure have demonstrated notable antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Corrosion Inhibition
- Pyridazine derivatives, closely related to (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, have been identified as efficient inhibitors for mild steel corrosion in acidic solutions. These findings are valuable for industries dealing with metal preservation and corrosion control (Nahlé et al., 2017).
Chemical Synthesis and Reactivity
- Research into the synthesis of novel heterocyclic compounds, including structures similar to (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, has led to the development of various compounds with potential biological and chemical applications. These synthetic pathways offer insights into the versatility and reactivity of these chemical structures (Hamad & Hashem, 2002).
Pharmaceutical Applications
- Derivatives of pyridazinone, similar to (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, have been studied for their potential as butyrylcholinesterase inhibitors. Such compounds are of interest in the treatment of diseases like Alzheimer's, indicating the significant therapeutic potential of these molecules (Dundar et al., 2019).
properties
IUPAC Name |
(E)-N-[3-(6-oxopyridazin-1-yl)propyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15-8-4-10-16-18(15)12-5-11-17-22(20,21)13-9-14-6-2-1-3-7-14/h1-4,6-10,13,17H,5,11-12H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJYQUOJKJPZFY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

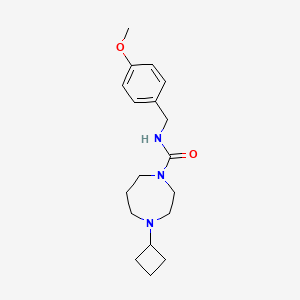
![N-(Cyclohexylmethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2478018.png)
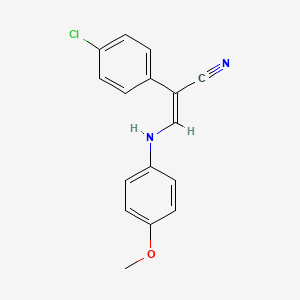
![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)

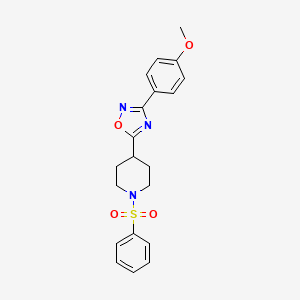

![1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2478029.png)
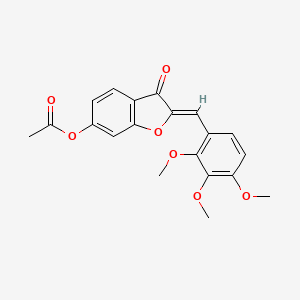
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine](/img/structure/B2478032.png)
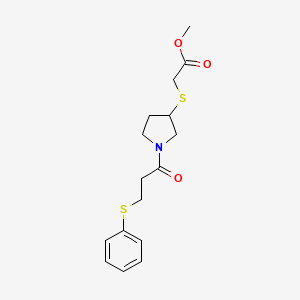
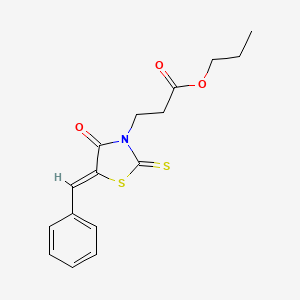

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2478038.png)